

# Spectroscopic data for 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde

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## Compound of Interest

**Compound Name:** 6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde

**Cat. No.:** B1527023

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An In-Depth Technical Guide to the Spectroscopic Characterization of **6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde**

**Audience:** Researchers, scientists, and drug development professionals. **Core Topic:** A detailed analysis of the spectroscopic data for **6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde**, a key heterocyclic building block.

## Introduction: The Structural and Pharmaceutical Significance

**6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde** (CAS No: 1019020-06-4; Molecular Formula:  $C_8H_5FN_2O$ ; Molecular Weight: 164.14 g/mol) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry.<sup>[1][2][3]</sup> The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous marketed drugs with diverse therapeutic activities, including anxiolytic, sedative, and anti-cancer agents.<sup>[4]</sup> The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde group at the 3-position provides a versatile synthetic handle for further molecular elaboration.<sup>[3]</sup>

This guide provides a comprehensive analysis of the spectroscopic data used to confirm the structure and purity of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is

grounded in established principles and authoritative data to provide a self-validating framework for researchers.

Caption: Molecular structure and atom numbering scheme for **6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules. The combination of  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR provides a complete picture of the carbon-hydrogen framework and the specific location of the fluorine substituent.

## Experimental Protocol & Causality

- Instrumentation: Spectra are typically acquired on a 400 MHz (for  $^1\text{H}$ ) or 100 MHz (for  $^{13}\text{C}$ ) spectrometer.
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) is an excellent choice for this analysis.
  - Causality: **6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde** exhibits good solubility in  $\text{CDCl}_3$ , a relatively non-polar solvent. Its single residual proton peak (at  $\sim 7.26$  ppm) does not interfere with the signals from the analyte, ensuring a clear baseline for accurate integration and multiplicity analysis.
- Standard: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm).

## $^1\text{H}$ NMR Data & Interpretation

The  $^1\text{H}$  NMR spectrum provides a precise count of the different types of protons and their connectivity.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
10.04	s	-	1H	H-9 (CHO)
9.65	dd	J = 6.8, 1.2	1H	H-5
7.80	dd	J = 9.0, 5.2	1H	H-8
7.70	s	-	1H	H-2
7.60	ddd	J = 8.8, 7.0, 1.3	1H	H-7
7.14	td	J = 6.9, 1.1	1H	-

(Data sourced from a representative synthesis)

#### Expert Interpretation:

- Aldehydic Proton (H-9): The singlet at 10.04 ppm is highly characteristic of an aldehydic proton, significantly deshielded by the electron-withdrawing carbonyl group.
- H-5 Proton: The signal at 9.65 ppm is the most downfield of the aromatic protons. This is due to the "peri" effect, where it is spatially close to the lone pair of the bridgehead nitrogen (N4), causing significant deshielding.
- H-2 Proton: The singlet at 7.70 ppm is assigned to the proton on the imidazole ring. Its singlet nature confirms it has no adjacent protons.
- Pyridine Ring Protons (H-7, H-8): The protons on the fluorinated pyridine ring appear between 7.14 and 7.80 ppm. The observed multiplicities (doublet of doublets, etc.) and coupling constants are consistent with the substitution pattern and confirm the connectivity. The fluorine atom at C6 introduces additional complexity through H-F coupling.

## <sup>13</sup>C NMR Data & Interpretation

The <sup>13</sup>C NMR spectrum reveals the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ ) ppm	Coupling to Fluorine (J) Hz	Assignment
179.1	-	C-9 (C=O)
163.8	d, J = 249	C-6
157.2	-	C-2
147.6	-	C-8a (bridgehead)
131.6	d, J = 9	C-8
128.5	d, J = 3	C-5
120.6	-	C-3
117.3	-	C-4a (bridgehead)
116.0	d, J = 22	C-7
115.4	-	-

(Data sourced from a representative synthesis)

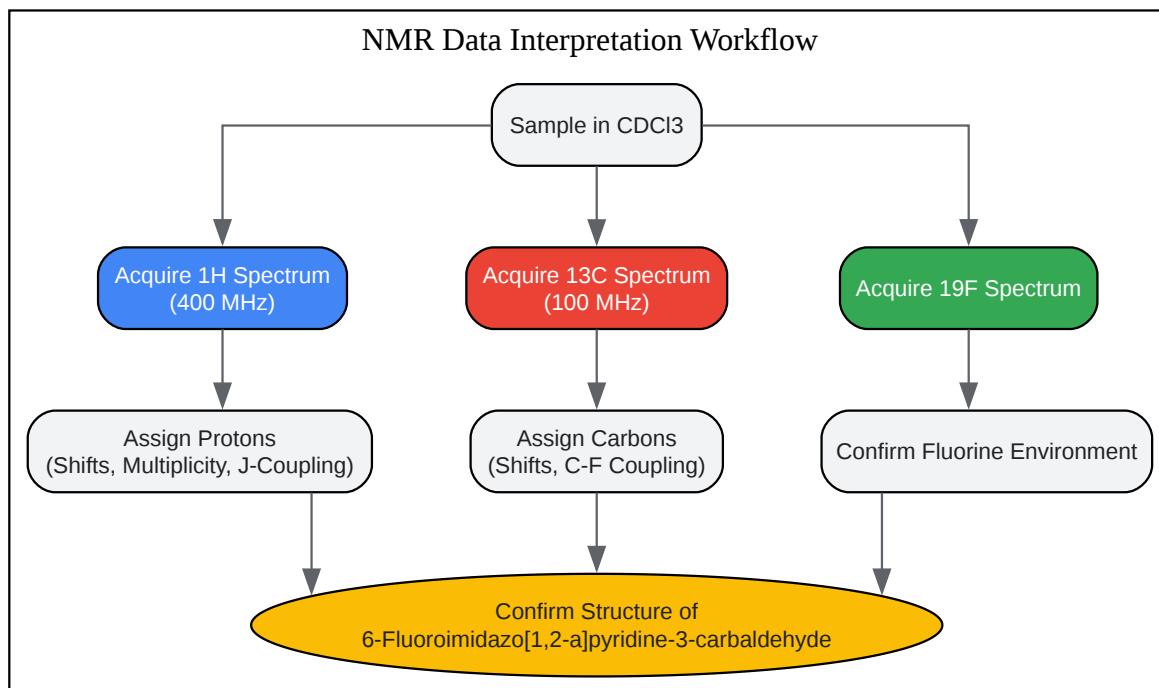
#### Expert Interpretation:

- **Carbonyl Carbon (C-9):** The signal at 179.1 ppm is characteristic of an aldehyde carbonyl carbon.
- **C-6 (Fluorine-bearing Carbon):** The most telling signal is at 163.8 ppm. Its significant downfield shift is due to the electronegative fluorine atom. Crucially, it appears as a doublet with a very large coupling constant ( $^1\text{J}_{\text{CF}} \approx 249$  Hz), which is definitive proof of a direct C-F bond.
- **Other Fluorine-Coupled Carbons:** The signals for C-5, C-7, and C-8 also exhibit splitting (doublets) due to two-bond ( $^2\text{J}_{\text{CF}}$ ) and three-bond ( $^3\text{J}_{\text{CF}}$ ) coupling to the fluorine atom, albeit with smaller J-values. This confirms the position of the fluorine at C-6.
- **Imidazole Ring Carbons (C-2, C-3):** These appear at 157.2 and 120.6 ppm, respectively, consistent with the electron density of the heterocyclic ring.

## <sup>19</sup>F NMR Data & Interpretation

- Chemical Shift ( $\delta$ ): -110.77 ppm (s)

Expert Interpretation: The <sup>19</sup>F NMR spectrum shows a single resonance, confirming the presence of only one fluorine environment in the molecule. Its chemical shift is within the expected range for an aryl fluoride.



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Caption: Workflow for NMR-based structure elucidation.

## Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

## Experimental Protocol & Causality

- Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
  - Causality: For a solid sample, these methods are ideal. ATR is non-destructive and requires minimal sample preparation. The KBr pellet method ensures that the entire spectrum is from the analyte, with no interference from solvent peaks, providing a clear "fingerprint" of the compound.

## Expected IR Data & Interpretation

While a specific experimental spectrum is not publicly available, the key absorption bands can be predicted with high confidence based on the known frequencies of its functional groups and core structure.[\[5\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
~3100-3000	Medium	Aromatic C-H Stretch
~1705-1690	Strong	Aldehyde C=O Stretch
~1640-1450	Medium-Strong	Aromatic C=C and C=N Ring Stretch
~1280-1210	Strong	Aryl C-F Stretch
~900-675	Strong	Aromatic C-H Out-of-plane Bend

Expert Interpretation:

- Carbonyl (C=O) Stretch: The most diagnostic peak is the strong absorption expected around 1700 cm<sup>-1</sup>. Its position indicates a conjugated aldehyde, where electron delocalization into the aromatic system slightly lowers the vibrational frequency compared to a simple aliphatic aldehyde.
- Aromatic Ring Vibrations: A series of bands between 1640 and 1450 cm<sup>-1</sup> are characteristic of the imidazo[1,2-a]pyridine ring system, corresponding to the stretching of C=C and C=N bonds.[\[5\]](#)

- C-F Stretch: A strong, sharp band in the  $1280\text{-}1210\text{ cm}^{-1}$  region is a key indicator of the carbon-fluorine bond.
- Fingerprint Region: The complex pattern below  $1000\text{ cm}^{-1}$ , particularly the C-H bending modes, is unique to the substitution pattern of the molecule and serves as a valuable fingerprint for identification.

## Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern upon ionization.

## Experimental Protocol & Causality

- Ionization Method: Electron Ionization (EI).
  - Causality: EI is a "hard" ionization technique that imparts significant energy to the molecule, causing reproducible fragmentation. For a relatively small and stable molecule like this, EI provides both the molecular ion peak and a rich fragmentation pattern that acts as a structural fingerprint, making it highly suitable for identification.

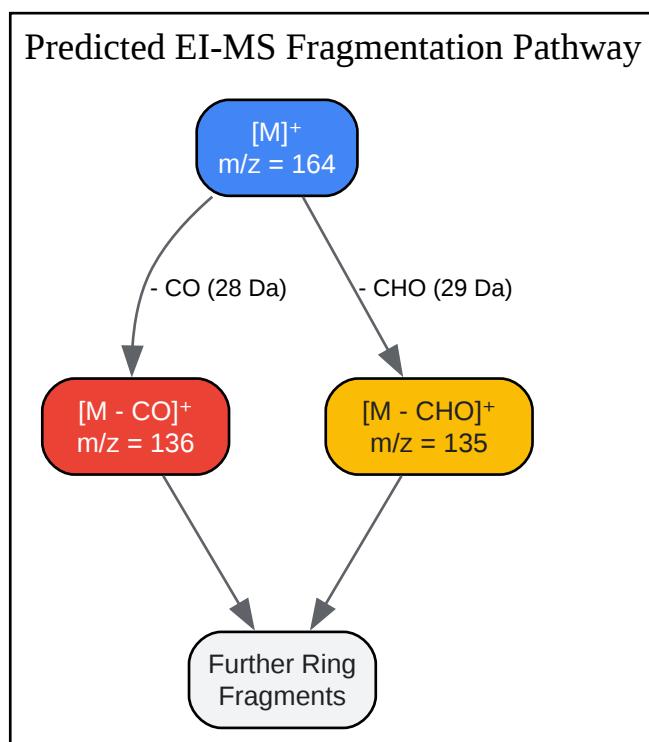
## Expected Mass Spectrum & Interpretation

The mass spectrum is predicted to show a clear molecular ion peak and characteristic fragment ions.

m/z (mass-to-charge)	Proposed Identity
164	$[\text{M}]^+$ (Molecular Ion)
165	$[\text{M}+1]^+$ (Isotope Peak)
136	$[\text{M} - \text{CO}]^+$
135	$[\text{M} - \text{CHO}]^+$

Expert Interpretation:

- Molecular Ion Peak ( $[M]^+$ ): The base peak or a prominent peak will appear at  $m/z = 164$ , corresponding to the molecular weight of the compound. The presence of an  $[M+1]$  peak with an intensity of approximately 8.8% relative to the  $[M]^+$  peak (due to the natural abundance of  $^{13}\text{C}$ ) would further support this assignment.
- Primary Fragmentation: The most likely initial fragmentation pathways for an aromatic aldehyde involve the loss of neutral carbon monoxide (CO, 28 Da) or a formyl radical (CHO, 29 Da).
  - $[M - \text{CO}]^+$ : Loss of CO would result in a fragment ion at  $m/z = 136$ . This is often a very favorable pathway.
  - $[M - \text{CHO}]^+$ : Loss of the formyl radical would lead to a fragment at  $m/z = 135$ .
- Further Fragmentation: Subsequent fragmentation of the  $m/z 136$  or  $135$  ions would involve the characteristic breakdown of the fluoro-imidazopyridine ring system.



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Caption: Key expected fragmentation pathways in EI-MS.

## Conclusion

The structural identity of **6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde** is unequivocally established through a multi-technique spectroscopic approach.  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectroscopy provide a detailed map of the molecular framework, with the large  $^1\text{JCF}$  coupling constant being a definitive marker for the C6-F bond. Infrared spectroscopy confirms the presence of the key aromatic aldehyde and C-F functional groups, while mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns. Together, these techniques form a robust, self-validating system for the characterization of this important pharmaceutical intermediate.

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